3,5-Difluoropyridine-2-sulfonyl chloride
Overview
Description
3,5-Difluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.59 g/mol. This compound is part of the fluoropyridine family, which is known for its unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3,5-Difluoropyridine-2-sulfonyl chloride . For instance, its reactivity might be enhanced under acidic conditions due to the increased electrophilicity of the sulfonyl chloride group.
Biochemical Analysis
Biochemical Properties
3,5-Difluoropyridine-2-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry . The compound’s ability to form stable sulfonylated products makes it valuable in biochemical research.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit certain enzymes, leading to changes in cellular activities. For instance, it may interfere with the normal function of enzymes involved in metabolic pathways, thereby altering the cell’s metabolic state .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and cellular function. The sulfonyl group transfer is a key aspect of its mechanism, as it modifies the target molecules, leading to altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cells, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s presence can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function are influenced by its localization, as it interacts with different biomolecules in various cellular environments .
Preparation Methods
The synthesis of 3,5-Difluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as CsSO4F at room temperature, which produces a mixture of fluorinated products . Another method involves the reaction of 3,5-difluoropyridine with sulfonyl chloride under specific conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,5-Difluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Scientific Research Applications
3,5-Difluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds are often used in biological studies due to their enhanced stability and bioavailability.
Medicine: The compound’s unique properties make it valuable in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic resistance.
Industry: It is used in the production of agrochemicals and other industrial products that benefit from the presence of fluorine atoms.
Comparison with Similar Compounds
3,5-Difluoropyridine-2-sulfonyl chloride can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
3,4-Difluoropyridine: Used in similar applications but with different reactivity due to the position of the fluorine atoms.
2,6-Difluoropyridine: Another fluorinated pyridine with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry .
Properties
IUPAC Name |
3,5-difluoropyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHIQODKNEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.